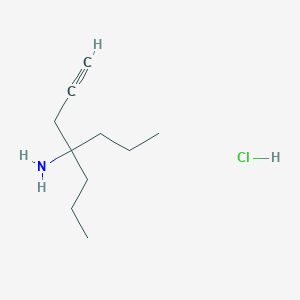

4-Propylhept-1-yn-4-amine;hydrochloride

Description

Significance of Terminal Alkyne Moieties as Synthetic Handles

The terminal alkyne is a uniquely valuable functional group in organic chemistry due to its diverse reactivity. nih.govmdpi.com Unlike internal alkynes, it possesses a weakly acidic proton on one of the sp-hybridized carbons (pKa ≈ 25). masterorganicchemistry.com This acidity allows for deprotonation by a strong base to form a potent carbon nucleophile known as an acetylide anion. fiveable.meyoutube.com This reactivity is fundamental to many carbon-carbon bond-forming reactions, a cornerstone of molecular synthesis. masterorganicchemistry.commasterorganicchemistry.com

The versatility of the terminal alkyne is demonstrated by the wide array of transformations it can undergo. It is a foundational component in the construction of more complex molecules. fiveable.me Key applications include:

Click Chemistry: The terminal alkyne is the key functional group for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry." This reaction is exceptionally efficient and specific, enabling the covalent linking of two different molecular fragments in fields ranging from drug discovery to materials science. nih.gov

Coupling Reactions: Terminal alkynes participate in various cross-coupling reactions, such as the Sonogashira coupling, to form substituted alkynes.

Alkylation: Acetylide anions, formed from terminal alkynes, readily react with alkyl halides to extend carbon chains. masterorganicchemistry.comfiveable.me

Functional Group Interconversion: The alkyne group is a "blank canvas" that can be converted into numerous other functional groups. masterorganicchemistry.com For example, it can be reduced to form alkanes or selectively reduced to produce either cis- or trans-alkenes using specific catalysts like Lindlar's catalyst or Na/NH₃. masterorganicchemistry.com Hydration of a terminal alkyne yields a methyl ketone, while oxidative cleavage results in a carboxylic acid. fiveable.memasterorganicchemistry.com

The following table summarizes some of the pivotal reactions involving terminal alkynes:

| Reaction Type | Reagents | Product Functional Group | Significance |

| Deprotonation/Alkylation | Strong Base (e.g., NaNH₂), then Alkyl Halide (R-X) | Internal Alkyne | C-C bond formation, chain extension masterorganicchemistry.comfiveable.me |

| CuAAC ("Click" Chemistry) | Azide (B81097) (R-N₃), Cu(I) catalyst | 1,2,3-Triazole | Bio-orthogonal ligation, materials science nih.gov |

| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | cis-Alkenes | Stereoselective synthesis of alkenes masterorganicchemistry.com |

| Partial Hydrogenation (trans) | Na, NH₃ (liquid) | trans-Alkenes | Stereoselective synthesis of alkenes masterorganicchemistry.com |

| Full Hydrogenation | H₂, Pd/C or Pt | Alkanes | Saturation of carbon chains masterorganicchemistry.com |

| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone | Formation of carbonyl compounds fiveable.me |

| Oxidative Cleavage | O₃ or KMnO₄ | Carboxylic Acid | Carbon chain cleavage fiveable.memasterorganicchemistry.com |

Role of Amine Hydrochlorides in Synthetic Methodologies and Chemical Transformations

The amine functional group is ubiquitous in organic chemistry, particularly in pharmaceuticals and natural products. However, free amines are often volatile, malodorous, oily or amorphous liquids, and susceptible to oxidation. stackexchange.comreddit.com Converting an amine to its hydrochloride salt is a common and highly effective strategy to circumvent these issues. stackexchange.comspectroscopyonline.com This acid-base reaction protonates the lone pair of electrons on the nitrogen atom, forming an ammonium (B1175870) salt with a chloride counter-ion. spectroscopyonline.comquora.com

The advantages of using amines in their hydrochloride salt form are manifold:

Improved Physical Properties: Amine salts are typically crystalline, non-volatile solids. stackexchange.comalfa-chemistry.com This makes them significantly easier to handle, weigh, purify by recrystallization, and store. stackexchange.com

Enhanced Stability: By protonating the nitrogen's lone pair, the amine is protected from atmospheric oxidation and other unwanted side reactions. reddit.com This leads to a longer shelf-life compared to the corresponding free base. stackexchange.com

Increased Solubility: While free bases are often soluble in organic solvents, their hydrochloride salts are generally soluble in water and other polar protic solvents. stackexchange.comspectroscopyonline.com This property is crucial in pharmaceutical applications to improve a drug's bioavailability and is also exploited in synthetic chemistry to facilitate separations by allowing the compound to be moved between aqueous and organic phases during extraction. spectroscopyonline.comquora.com

Reagent Utility: Amine hydrochlorides serve as readily available sources of the amine. rsc.org The free base can be easily regenerated by treatment with a simple base. More recently, amine hydrochlorides have been developed as bifunctional reagents where both the amine and the chloride atom participate in a reaction, maximizing atom economy in a sustainable manner. rsc.orgrsc.org

The table below compares the general properties of a free amine with its hydrochloride salt.

| Property | Free Amine (R₃N) | Amine Hydrochloride (R₃NH⁺Cl⁻) |

| Physical State | Often liquid, oily, or amorphous solid stackexchange.com | Crystalline solid stackexchange.comalfa-chemistry.com |

| Volatility/Odor | Often volatile with a characteristic odor | Non-volatile and generally odorless |

| Stability | Susceptible to oxidation reddit.com | More stable, longer shelf-life stackexchange.com |

| Solubility | Typically soluble in organic solvents | Typically soluble in water/polar solvents spectroscopyonline.com |

| Handling | Can be difficult to handle and purify | Easier to handle, weigh, and purify stackexchange.com |

Structure

3D Structure of Parent

Properties

CAS No. |

61822-43-3 |

|---|---|

Molecular Formula |

C10H20ClN |

Molecular Weight |

189.72 g/mol |

IUPAC Name |

4-propylhept-1-yn-4-amine;hydrochloride |

InChI |

InChI=1S/C10H19N.ClH/c1-4-7-10(11,8-5-2)9-6-3;/h1H,5-9,11H2,2-3H3;1H |

InChI Key |

IQZVLNZBICEGJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(CC#C)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Propylhept 1 Yn 4 Amine;hydrochloride and Analogous Systems

Strategies for Carbon-Carbon Bond Formation Incorporating Alkyne Functionality

The formation of the carbon framework of 4-propylhept-1-yn-4-amine, which features a quaternary carbon center bearing both an alkyne and an amine group, can be achieved through various powerful carbon-carbon bond-forming reactions.

Transition metal-catalyzed reactions are indispensable tools for the efficient construction of complex molecules from simpler precursors. nih.govnih.gov In the context of synthesizing propargylamines, the aldehyde-alkyne-amine (A³) coupling reaction is a particularly relevant and widely studied multicomponent reaction. rsc.orgresearchgate.net This reaction brings together an aldehyde, a terminal alkyne, and an amine in a one-pot synthesis, typically catalyzed by a transition metal complex. researchgate.net Copper and ruthenium catalysts have shown considerable efficacy in promoting such transformations. nih.govrsc.org

The A³ coupling provides a direct route to tertiary propargylamines, which are valuable intermediates in organic synthesis. researchgate.net For the synthesis of a quaternary propargylamine (B41283) like 4-propylhept-1-yn-4-amine, a variation known as the Ketone-Amine-Alkyne (KA²) coupling can be employed. This reaction utilizes a ketone instead of an aldehyde, leading to the formation of a quaternary center.

A plausible catalytic cycle for a copper-catalyzed KA² coupling to form the free base of the target compound would involve the following key steps:

Formation of a copper acetylide from the terminal alkyne.

Condensation of the ketone (4-heptanone) with an amine (e.g., ammonia or a primary amine that can be later removed) to form an iminium ion.

Nucleophilic attack of the copper acetylide on the iminium ion to generate the propargylamine product.

The efficiency of these coupling reactions can be influenced by the choice of metal catalyst, ligands, solvent, and reaction temperature. Dicopper complexes have been demonstrated to be highly efficient catalysts for A³ coupling reactions, allowing for low catalyst loading. rsc.org

Below is an illustrative table of catalyst systems that could be applied to the synthesis of 4-propylhept-1-yn-4-amine analogs.

| Catalyst System | Substrate Scope | Typical Yields | Reference |

| Dicopper(I) Complex | Aldehydes, alkynes, amines | Good to Excellent | rsc.org |

| Rhodium-Phebox Complex | Terminal alkynes, dimethyl acetylenedicarboxylate | Moderate to High | nih.gov |

| Copper Nanoparticles | Allenynamides | High | acs.org |

The direct synthesis of 4-propylhept-1-yn-4-amine can be envisioned through a one-pot multicomponent reaction, as discussed above. A specific adaptation of the KA² coupling reaction would involve the reaction of 4-heptanone, propyne (or a suitable surrogate), and an amine source.

Another direct approach involves the C-H activation of a C-H bond adjacent to a nitrogen atom, followed by coupling with an alkyne. nih.gov This strategy, often catalyzed by copper, allows for the direct formation of a C-C bond between the amine and alkyne fragments. nih.gov

Heteroannulation Reactions Utilizing Terminal Alkynes

Terminal alkynes are valuable precursors in heteroannulation reactions for the construction of various nitrogen-containing heterocyclic systems. organic-chemistry.orgrsc.org These reactions can provide access to complex molecular architectures from relatively simple starting materials.

The pyrroline scaffold is a common motif in bioactive natural products and pharmaceuticals. researchgate.net Formal [4+1] cycloaddition reactions represent an efficient strategy for the synthesis of 1-pyrrolines. nih.gov In one such approach, the reaction of β,γ-unsaturated oxime esters with terminal alkynes in the presence of a copper catalyst can generate 1,6-enynimines, which then undergo a stereoselective Alder-Ene reaction to yield polysubstituted 1-pyrrolines. researchgate.net

Terminal alkynes can also react with 2-azaallyls in a transition-metal-free cyclization to produce 1-pyrroline derivatives under mild conditions. rsc.org This method offers a straightforward route to multifunctionalized pyrrolines. rsc.org Furthermore, rhodium-catalyzed intramolecular transannulation of alkynyl triazoles provides access to fused pyrrole systems through a proposed rhodium carbene-alkyne metathesis mechanism. nih.gov

The Alder-Ene reaction is a powerful C-C bond-forming reaction that involves an enophile and a compound containing an allylic hydrogen. organic-chemistry.org This reaction can be catalyzed by various transition metals, including copper and silver. acs.orgrsc.org In the context of synthesizing nitrogen heterocycles, in situ generated ynimines can participate in intramolecular Alder-Ene reactions to afford 1-pyrrolines. researchgate.net This transformation provides a highly stereoselective route to these important heterocyclic compounds. researchgate.net

Quantum mechanical calculations have been employed to understand the reactivity and selectivity of Alder-Ene reactions, indicating that the reaction barriers can be influenced by the electronic nature of the transition state. nih.gov The development of enzymatic Alder-Ene reactions further highlights the potential for highly selective transformations. nih.gov

| Reaction Type | Key Intermediates | Resulting Heterocycle | Catalyst |

| [4+1] Heteroannulation | 1,6-enynimines | 1-Pyrroline | Copper(II) acetate |

| Cyclization | 2-Azaallyls | 1-Pyrroline | None (metal-free) |

| Intramolecular Transannulation | Rhodium-imino carbenes | Fused Pyrroles | Rhodium(II) octanoate |

| Alder-Ene Reaction | Ynimines | 1-Pyrroline | Copper(II) acetate |

Derivatization and Functionalization of 4-Propylhept-1-yn-4-amine and Related Substituted Alkylamines

The selective functionalization of alkylamines is crucial for modifying their physicochemical and biological properties. nih.gov Trialkylamines, in particular, are prevalent in a wide range of biologically active molecules. nih.gov

Recent advances have enabled the site-selective α-C(sp³)–H bond functionalization of trialkylamines. nih.gov This allows for the introduction of various functional groups at a position adjacent to the nitrogen atom. One strategy involves a reversible hydrogen atom transfer (HAT) catalysis, which can overcome the challenge of selectively functionalizing the more substituted and less sterically accessible α-C–H bond. chemrxiv.org

Another approach for the α-functionalization of cyclic tertiary alkylamines involves the formation of an iminium ion intermediate, followed by nucleophilic addition. nih.gov This method has been successfully applied to the late-stage modification of complex bioactive molecules. nih.gov

For secondary alkylamines, a visible-light-mediated carbonyl alkylative amination (CAA) process has been developed. rsc.org This method allows for the synthesis of α-branched secondary alkylamines from primary alkylamines, carbonyl compounds, and alkyl iodides. rsc.org

The following table summarizes some modern functionalization strategies applicable to alkylamines.

| Functionalization Strategy | Key Feature | Applicable to |

| Reversible HAT Catalysis | Site-selective α-C–H functionalization | Trialkylamines |

| Iminium Ion Formation | Late-stage α-functionalization | Cyclic tertiary alkylamines |

| Carbonyl Alkylative Amination | Modular synthesis of α-branched amines | Secondary alkylamines |

Mechanistic Investigations of Reactions Involving 4 Propylhept 1 Yn 4 Amine;hydrochloride

Detailed Exploration of Reaction Mechanisms in Alkyne-Amine Transformations

The dual functionality of propargylamines, possessing both a nucleophilic amine and a reactive alkyne, allows for a rich and diverse range of chemical transformations. These reactions are often employed in the synthesis of complex nitrogen-containing molecules and heterocyclic frameworks. sci-hub.seresearchgate.net The mechanistic pathways of these transformations are varied and can be influenced by reaction conditions and the presence of catalysts.

Analysis of Allylic Hydrogen Transfer Processes

Allylic hydrogen transfer, also known as a 1,3-proton shift, is a common mechanistic step in the isomerization of unsaturated compounds. In the context of propargylamines, this process can lead to the formation of allenic or conjugated enamine intermediates, which can then undergo further transformations.

While specific transition state analyses for allylic hydrogen transfer in 4-Propylhept-1-yn-4-amine are not available, studies on related systems provide valuable insights. For instance, palladium-catalyzed hydrogen-transfer reactions have been observed in propargylic amines, leading to the formation of allenes. sci-hub.se This transformation is believed to proceed through a metal-hydride addition/elimination mechanism or via a π-allyl intermediate formed by the oxidative addition of an allylic C-H bond to the metal center.

The general mechanism for a base-catalyzed allylic hydrogen transfer can be depicted as a two-step process involving deprotonation at the carbon adjacent to the alkyne, followed by protonation at the terminal alkyne carbon, leading to an allene. The transition state for the proton transfer would involve a partial breaking of the C-H bond and partial formation of the new C-H bond, with a delocalized negative charge across the propargyl system.

Influence of Protonation and Counter-Ion Effects on Reaction Pathways

Given that the subject compound is a hydrochloride salt, the effects of protonation and the nature of the counter-ion are crucial in determining its reactivity. Protonation of the tertiary amine to form an ammonium (B1175870) salt significantly alters its electronic properties and nucleophilicity.

Computational and kinetic studies on the gold-catalyzed carboxylative cyclization of a propargylamine (B41283) (PPA) have shed light on the role of the hydrochloride salt. osti.gov In this study, the reaction was found to involve the PPA-HCl salt as a key species. The protonated amine can act as a proton source to facilitate the cleavage of a metal-vinyl bond in the catalytic cycle, which is a crucial step for product formation and catalyst regeneration.

The following table summarizes the potential effects of protonation and the chloride counter-ion on the reactivity of 4-Propylhept-1-yn-4-amine;hydrochloride.

| Feature | Effect on Reactivity | Mechanistic Implication |

| Protonation of Amine | Reduces nucleophilicity of the nitrogen atom. | Prevents direct participation of the lone pair in nucleophilic attack. |

| Increases the acidity of the N-H proton. | Can act as an internal proton source in catalytic cycles. | |

| Chloride Counter-Ion | Can act as a ligand for metal catalysts. | May influence the stability and reactivity of catalytic intermediates. |

| Can form ion pairs with the ammonium cation. | Can modulate the effective acidity of the protonated amine. |

Catalytic Cycles and Transition State Analysis in Metal-Catalyzed Processes

Metal catalysts are widely employed to mediate the reactions of propargylamines, enabling a diverse array of transformations with high efficiency and selectivity. semanticscholar.orgresearchgate.net Palladium-catalyzed reactions, in particular, have been extensively studied for the cyclization and functionalization of propargylic compounds. nih.govnih.govrsc.org

A general catalytic cycle for a palladium-catalyzed reaction of a propargylamine often involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to a substrate, forming a Pd(II) intermediate.

Coordination and Insertion/Transmetalation: The propargylamine or another reactant coordinates to the Pd(II) center, followed by an insertion or transmetalation step to form a new carbon-palladium bond.

Reductive Elimination: The final product is formed through reductive elimination from the Pd(II) intermediate, regenerating the Pd(0) catalyst.

In the context of the cyclization of propargylamines, a plausible palladium-catalyzed cycle could involve the initial coordination of the alkyne to the palladium center. Subsequent intramolecular attack by a nucleophile (which could be the amine itself or another functional group) would lead to a cyclized intermediate. Computational studies on related palladium-catalyzed cyclizations have been used to determine the activation energies of the transition states for these steps. divyarasayan.org For example, in the palladium-catalyzed cyclization of a diene system, DFT calculations were used to identify the transition state for the cyclopropanation step and determine its activation free energy. divyarasayan.org

The nature of the ligands on the palladium catalyst plays a crucial role in modulating its reactivity and selectivity. Different ligands can influence the electronic and steric environment around the metal center, thereby affecting the rates of the various steps in the catalytic cycle.

Below is a representative data table illustrating the effect of different palladium catalysts and ligands on the yield of a hypothetical cyclization reaction of a tertiary propargylamine.

| Entry | Palladium Source | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 | PPh3 | Toluene | 80 | 75 |

| 2 | Pd2(dba)3 | dppe | THF | 60 | 82 |

| 3 | PdCl2(PPh3)2 | None | DMF | 100 | 65 |

| 4 | Pd(OAc)2 | Xantphos | Dioxane | 90 | 91 |

This data, while hypothetical for the specific substrate, reflects the general trends observed in palladium-catalyzed reactions where the choice of catalyst and ligand significantly impacts the reaction outcome.

Similarly, information pertaining to the Molecular Electrostatic Potential (MEP) mapping, charge distribution, and the prediction of chemical properties and reactivity descriptors such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) for this compound could not be located.

The lack of published research prevents the creation of a scientifically accurate article based on the provided outline. Generating content for the requested sections without supporting data would be speculative and would not meet the required standards of accuracy and authoritativeness.

Computational and Theoretical Chemistry of 4 Propylhept 1 Yn 4 Amine;hydrochloride

Computational Studies on Protonation Equilibria and Their Impact on Electronic Structure

Comprehensive searches of available scientific literature and computational chemistry databases did not yield specific studies focused on the protonation equilibria and the resulting impact on the electronic structure of 4-Propylhept-1-yn-4-amine;hydrochloride. The field of computational chemistry utilizes theoretical models and calculations to predict the behavior of molecules, including how they interact with protons and how their electronic properties change. However, it appears that this compound has not been the subject of such published research.

In a general sense, computational studies on similar amine hydrochlorides would typically involve the following:

Determination of Protonation Sites: Theoretical calculations would identify the most likely atom or atoms within the molecule to accept a proton. For 4-Propylhept-1-yn-4-amine, the primary site of protonation is expected to be the nitrogen atom of the amine group due to its lone pair of electrons.

Calculation of pKa: Quantum chemical calculations could be employed to predict the acid dissociation constant (pKa) of the protonated amine. This value is crucial for understanding the protonation state of the molecule at different pH levels.

Analysis of Electronic Structure Changes: Upon protonation, significant changes in the electronic structure of the molecule are expected. Computational methods such as Density Functional Theory (DFT) would be used to analyze alterations in:

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would be calculated for both the neutral and protonated forms. The energy gap between HOMO and LUMO is an important indicator of chemical reactivity and stability.

Charge Distribution: The distribution of electron density across the molecule would be mapped. Protonation of the amine group would lead to a formal positive charge localized primarily on the nitrogen atom, which would also influence the electron density of neighboring atoms through inductive effects.

Electrostatic Potential Maps: These maps would visualize the regions of positive and negative electrostatic potential on the molecular surface, providing insights into how the molecule interacts with other polar molecules or ions.

While these are the standard computational approaches that would be applied, the specific data and detailed research findings for this compound are not available in the reviewed literature. Therefore, no data tables or specific research findings can be presented.

Advanced Spectroscopic and Analytical Methodologies for Research on 4 Propylhept 1 Yn 4 Amine;hydrochloride

Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis

The analysis and purification of 4-Propylhept-1-yn-4-amine;hydrochloride rely on a variety of chromatographic techniques. These methods are essential for monitoring the progress of its synthesis, identifying impurities, and ensuring the final product's purity. The choice of technique often depends on the specific analytical goal, whether it is a rapid qualitative assessment or a precise quantitative determination.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. wikipedia.orgnih.gov It is frequently employed to monitor the progress of chemical reactions by observing the disappearance of starting materials and the appearance of the product spot. wikipedia.orgrsc.org Additionally, TLC is invaluable for determining the purity of fractions collected during column chromatography. wikipedia.org

For a compound like this compound, a typical stationary phase for TLC would be silica (B1680970) gel coated on a glass or aluminum plate. chemistryhall.comkhanacademy.org The separation of components in a mixture is achieved by their differential migration up the plate with a mobile phase, which is a solvent or a mixture of solvents. wikipedia.orgkhanacademy.org The polarity of the mobile phase is a critical parameter that is adjusted to achieve optimal separation. For propargylamines, a common eluent system is a mixture of hexanes and ethyl acetate. rsc.org

Due to the amine functional group, which can cause streaking on standard silica gel plates, it is often advantageous to use a mobile phase containing a small amount of a basic modifier, such as triethylamine, to improve the spot shape. Visualization of the spots on a TLC plate, especially for compounds that are not colored, is typically achieved under UV light if the compound is UV-active, or by staining with a developing agent like iodine vapors or a potassium permanganate (B83412) solution. wikipedia.orgrsc.org

Table 1: Illustrative TLC Analysis of a Reaction Mixture for the Synthesis of this compound

| Compound | Retention Factor (Rf) | Observations |

| Starting Material 1 (e.g., an aldehyde) | 0.65 | Spot diminishes over time. |

| Starting Material 2 (e.g., an alkyne) | 0.80 | Spot diminishes over time. |

| 4-Propylhept-1-yn-4-amine | 0.40 | Spot appears and intensifies as the reaction proceeds. |

| Byproduct 1 | 0.25 | Minor spot, may indicate side reactions. |

Note: The Rf values are hypothetical and depend on the specific TLC conditions (stationary phase, mobile phase composition, temperature).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purity determination of this compound. Aliphatic amines, however, often lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging. sigmaaldrich.com To overcome this, pre-column derivatization with a UV-active or fluorescent reagent is a common strategy. sigmaaldrich.com Reagents such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) can react with the primary amine group to form a highly detectable derivative. sigmaaldrich.com

Reversed-phase HPLC, utilizing a nonpolar stationary phase like a C18 column, is frequently employed for the separation of such derivatives. sigmaaldrich.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The gradient of the organic solvent can be adjusted to achieve efficient separation of the target compound from any impurities.

In some cases, specialized columns and mobile phase additives can be used for the analysis of underivatized amines. Ion-pairing agents can be added to the mobile phase to improve the retention and peak shape of the amine on a reversed-phase column. Furthermore, charged surface hybrid (CSH) C18 columns have shown utility in the analysis of alkylamines. nih.gov

Table 2: Example HPLC Method Parameters for Purity Analysis of Derivatized this compound

| Parameter | Condition |

| Column | Ascentis® Express C18 (or similar) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (after derivatization) |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is another viable technique for the analysis of this compound, particularly for assessing its volatility and the presence of volatile impurities. However, the direct analysis of amines by GC can be problematic due to their basicity and polarity, which can lead to poor peak shapes and column adsorption. h-brs.de

To address these issues, derivatization is a common approach. The primary amine can be converted into a less polar and more volatile derivative. A widely used derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the amine to form a stable trifluoroacetylated derivative. h-brs.de

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. A common stationary phase for this type of analysis is a mid-polarity column, such as a DB-17ms. h-brs.de Detection is typically achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), with the latter providing structural information for peak identification.

Table 3: Representative GC Conditions for the Analysis of Derivatized 4-Propylhept-1-yn-4-amine

| Parameter | Condition |

| Column | DB-17ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

Applications of 4 Propylhept 1 Yn 4 Amine;hydrochloride in Advanced Organic Synthesis

Utilization as a Key Building Block in the Construction of Complex Organic Molecules

The bifunctional nature of 4-Propylhept-1-yn-4-amine allows it to participate in a wide array of chemical transformations, making it an ideal starting material for the synthesis of intricate organic structures. The terminal alkyne provides a handle for carbon-carbon bond formation through reactions such as Sonogashira, Suzuki, and Negishi couplings, as well as cycloaddition reactions. Simultaneously, the tertiary amine can act as a directing group, a nucleophile, or a base, influencing the stereochemical outcome of reactions and enabling unique synthetic pathways.

Precursor in the Total Synthesis of Natural Products and Analogues

Propargylamines, the class of compounds to which 4-propylhept-1-yn-4-amine belongs, are important intermediates in the synthesis of various natural products and biologically active compounds. nih.govnih.gov The strategic incorporation of this building block allows for the introduction of both a nitrogen atom and a reactive alkyne moiety, which can be further elaborated to construct the core skeletons of complex natural products. For instance, the terminal alkyne can be hydrated to form a methyl ketone, reduced to an alkene or alkane, or coupled with other fragments to build molecular complexity. The tertiary amine can be involved in intramolecular cyclizations or can be quaternized to introduce a positive charge, which is a common feature in many alkaloids. While specific examples detailing the use of 4-Propylhept-1-yn-4-amine in a completed total synthesis are not prevalent in the literature, its structural motifs are found in numerous synthetic intermediates for natural product synthesis. researchgate.net

Role in the Development of Novel Heterocyclic Scaffolds and Ring Systems

The propargylamine (B41283) moiety is a well-established precursor for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net The reactivity of the alkyne and the amine in 4-Propylhept-1-yn-4-amine can be harnessed to construct various ring systems, including pyrroles, quinolines, oxazoles, and indolizines. researchgate.netresearchgate.net These heterocyclic scaffolds are of significant interest due to their prevalence in pharmaceuticals and agrochemicals.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Propargylamine Precursors

| Heterocycle | Synthetic Strategy |

|---|---|

| Pyrroles | Intramolecular cyclization of enaminones derived from propargylamines. |

| Quinolines | Metal-catalyzed annulation reactions with appropriate coupling partners. |

| Oxazoles | Cyclization reactions involving the amine and a carbonyl-containing species. |

These synthetic strategies often involve metal-catalyzed cycloisomerization or cycloaddition reactions, where the propargylamine serves as a key building block. acs.org The ability to generate a wide array of heterocyclic structures from a single precursor highlights the synthetic utility of 4-Propylhept-1-yn-4-amine.

Strategies for Preparing Intermediates in Medicinal Chemistry Programs (Focus on synthetic methodology)

The propargylamine functional group is a significant pharmacophore found in a number of marketed drugs and clinical candidates, particularly in the area of neurodegenerative diseases. nih.govtandfonline.comtandfonline.com Consequently, 4-Propylhept-1-yn-4-amine represents a valuable starting material for the synthesis of novel drug candidates. The synthetic methodologies employed focus on the selective modification of the alkyne and amine functionalities to generate libraries of compounds for biological screening.

Key synthetic strategies include:

A³ Coupling (Aldehyde-Alkyne-Amine): While 4-Propylhept-1-yn-4-amine is itself a product of an A³ coupling-type reaction, its alkyne can participate in further multicomponent reactions to build more complex structures. researchgate.net

Click Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the facile and efficient connection to other molecules containing an azide (B81097) group. chemistryviews.org This "click" reaction is widely used in medicinal chemistry for lead optimization and the synthesis of bioconjugates.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the direct attachment of the alkyne to aryl or vinyl halides, providing access to a wide range of substituted alkynes that are common intermediates in drug synthesis.

Mannich-type Reactions: The alkyne can be activated to participate in Mannich-type reactions, leading to the formation of β-amino ketones and other valuable synthetic intermediates. nih.gov

These methodologies provide medicinal chemists with a robust toolbox for the derivatization of the 4-Propylhept-1-yn-4-amine scaffold, enabling the systematic exploration of structure-activity relationships.

Exploration of its Utility in Polymer Science and Materials Chemistry via Alkyne Reactivity

The terminal alkyne of 4-Propylhept-1-yn-4-amine makes it a valuable monomer for the synthesis of functional polymers and advanced materials. The reactivity of the alkyne allows for its incorporation into polymer chains through various polymerization techniques.

Table 2: Polymerization Techniques Utilizing Terminal Alkynes

| Polymerization Method | Description | Resulting Polymer Structure |

|---|---|---|

| Alkyne Metathesis | A transition metal-catalyzed reaction that results in the scrambling of alkyne fragments. | Poly(alkyne)s with conjugated backbones. |

| "Click" Polymerization (CuAAC) | Step-growth polymerization of diazide and dialkyne monomers. | Polytriazoles with tunable properties. |

| Sonogashira Polycondensation | Palladium/copper-catalyzed polymerization of dihaloarenes and diynes. | Poly(arylene ethynylene)s (PAEs) with interesting photophysical properties. |

The incorporation of the 4-Propylhept-1-yn-4-amine monomer into a polymer backbone introduces tertiary amine functionalities, which can impart unique properties to the resulting material. For example, the amine groups can serve as sites for post-polymerization modification, act as proton scavengers, or influence the polymer's solubility and self-assembly behavior. The hydrochloride salt form can also be used to create water-soluble polymers that can be rendered water-insoluble by neutralization. These features make polymers derived from 4-Propylhept-1-yn-4-amine attractive for applications in areas such as drug delivery, gene therapy, and sensor technology.

Future Research Directions and Emerging Perspectives for Alkyne Amine Hydrochlorides

Development of Sustainable and Green Synthetic Routes

The synthesis of propargylamines, the core of compounds like 4-Propylhept-1-yn-4-amine;hydrochloride, has traditionally been dominated by the A³ (aldehyde-alkyne-amine) coupling reaction. rsc.orgacs.orgnih.gov While effective, future research is intensely focused on aligning these syntheses with the principles of green chemistry. rsc.org A primary objective is the reduction or elimination of hazardous solvents, leading to the development of solvent-free reaction conditions. rsc.orgrsc.org

Recent advancements have demonstrated the viability of heterogeneous catalysts, such as a copper-functionalized metal-organic framework (MIL-101(Cr)), which can facilitate A³ coupling reactions under solvent-free conditions. nih.gov These catalysts offer significant advantages, including high yields, low catalyst loading, and straightforward recovery and reusability, which are crucial for sustainable industrial processes. nih.gov Another green approach involves the use of magnetically recoverable nanocatalysts, which simplify product purification and minimize waste. rsc.org The exploration of metal-free synthesis conditions, though challenging due to requirements for higher temperatures or longer reaction times, remains a significant goal to further enhance the environmental benignity of propargylamine (B41283) synthesis. rsc.org Researchers are also exploring atom-economical methods that produce no waste, a stark contrast to traditional methods that can generate several tons of byproducts for every ton of amine produced. innovations-report.com

| Catalyst Type | Reaction Condition | Key Advantages |

| Cu-functionalized MIL-101(Cr) | Solvent-free | High yields, low catalyst loading, reusability. nih.gov |

| Magnetically Recoverable Nanocatalyst (FMNC) | Solvent-free | High efficiency, easy separation. rsc.org |

| ZnO Nanoparticles | Neat (solvent-free), 100 °C | Good yields for various aldehydes. rsc.org |

| Gold atom linked to a cyclic alkyl amino carbene (CAAC) | One-step reaction | No waste, inexpensive. innovations-report.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced control, safety, and scalability. vapourtec.comresearchgate.net For the synthesis of alkyne-amine hydrochlorides, flow chemistry enables precise management of reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. vapourtec.comrsc.org

Automated flow chemistry platforms are particularly advantageous for creating libraries of compounds for medicinal chemistry and materials science. vapourtec.comresearchgate.net These systems can perform hundreds of reactions sequentially, systematically varying substrates and conditions to rapidly optimize reaction protocols or discover new bioactive molecules. vapourtec.comrsc.org The integration of in-line analytical techniques allows for real-time monitoring and data analysis, accelerating process development. researchgate.netamidetech.com The modular nature of flow systems, constructed from components like pumps, reactors, and mixers, allows for flexible and reconfigurable setups tailored to specific multi-step syntheses. researchgate.netrsc.org This approach has been successfully applied to the synthesis of active pharmaceutical ingredients and is poised to revolutionize the production of complex molecules like functionalized propargylamines. rsc.orgamidetech.com

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity of molecules and guiding the design of new materials. nih.govresearchgate.net For alkyne-amine systems, DFT calculations can elucidate the electronic structure and predict sites of reactivity, helping to rationalize experimental observations and design more efficient synthetic pathways. nih.govresearchgate.net

By calculating global and local reactivity descriptors, such as HOMO-LUMO energy gaps, chemical hardness, and Fukui functions, researchers can predict how a molecule like this compound will interact with other reagents. mdpi.comnih.gov This predictive power is crucial for designing novel catalysts and reaction conditions. mdpi.com For instance, computational studies on angle-strained alkynes have provided insights into their enhanced reactivity in bio-orthogonal click reactions, a concept that can be extended to the design of novel propargylamine derivatives. nih.gov Furthermore, quantitative structure-property relationship (QSPR) models, developed using statistical and machine learning approaches, can predict physicochemical properties and degradation rates of amines based on their molecular structure, aiding in the selection of stable and efficient candidates for various applications. nih.gov

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Predicting chemical reactivity. nih.govresearchgate.net | HOMO-LUMO gaps, chemical hardness, electrophilicity. mdpi.comnih.gov |

| Ab Initio Molecular Dynamics (AIMD) | Simulating reaction dynamics. mdpi.com | Adsorption energies, reaction barriers. mdpi.com |

| Quantitative Structure-Property Relationship (QSPR) | Predicting physicochemical properties. nih.gov | CO₂ absorption capacity, oxidative degradation rates. nih.gov |

Discovery of Novel Reaction Pathways and Catalytic Systems

While the A³ coupling is a cornerstone of propargylamine synthesis, the future lies in the discovery of entirely new reaction pathways and more versatile catalytic systems. dntb.gov.uaacs.org Research is actively exploring transformations that move beyond the traditional aldehyde, alkyne, and amine combination. One innovative approach involves the direct conversion of α-C–H bonds of N-alkylamines into α-C–alkynyl bonds, bypassing the need for an aldehyde component and an external oxidant. nih.gov This method, promoted by cooperative Lewis acid and organocopper catalysis, allows for the late-stage functionalization of complex bioactive molecules. nih.gov

The development of novel catalysts is also a major frontier. Systems based on copper, organic-chemistry.org silver, organic-chemistry.org gold, rsc.org and zinc dntb.gov.ua have shown great promise. For example, plasmon-mediated catalysis using gold nanoparticles on zinc oxide has enabled the rapid synthesis of propargylamines at room temperature. rsc.org Furthermore, chemists are exploring entirely new bond-forming strategies, such as the carboamination of alkynes, which involves the concomitant formation of C–C and C–N bonds to construct complex nitrogen-containing heterocycles. rsc.org These novel catalytic systems and reaction pathways will expand the synthetic toolkit, enabling the creation of a wider and more diverse range of alkyne-amine hydrochloride derivatives with unique properties and applications. eventsair.comrsc.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.